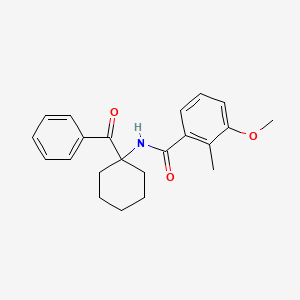

Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl-

Description

Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- (hereafter referred to by its full IUPAC name) is a benzamide derivative characterized by a cyclohexyl ring substituted with a benzoyl group at the 1-position. The benzamide core features a 3-methoxy and 2-methyl substitution on the aromatic ring. However, direct experimental data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous benzamides.

Properties

CAS No. |

644979-88-4 |

|---|---|

Molecular Formula |

C22H25NO3 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1-benzoylcyclohexyl)-3-methoxy-2-methylbenzamide |

InChI |

InChI=1S/C22H25NO3/c1-16-18(12-9-13-19(16)26-2)21(25)23-22(14-7-4-8-15-22)20(24)17-10-5-3-6-11-17/h3,5-6,9-13H,4,7-8,14-15H2,1-2H3,(H,23,25) |

InChI Key |

CFQVTHBBVSJEOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- typically involves the acylation of an amine precursor with a benzoyl chloride derivative. The reaction is carried out under controlled conditions to ensure selective acylation and to minimize by-products. Common reagents used in this synthesis include benzoic anhydride and various catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction kinetics, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- is studied for its potential bioactive properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group.

- Key Properties: Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Functionality: The N,O-bidentate directing group enables participation in metal-catalyzed C–H activation reactions, a property likely shared with the target compound due to analogous electron-donating substituents .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()

- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.

- Key Properties :

- Synthesis : Formed via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.

- Electronic Effects : The dimethoxy groups enhance electron density on the aromatic ring, analogous to the 3-methoxy group in the target compound. However, Rip-B lacks sterically demanding substituents like benzoylcyclohexyl, which may limit its utility in sterically controlled reactions .

Pharmacologically Relevant Benzamide Derivatives

LMM5 and LMM11 ()

- Structure : Both contain sulfamoyl and oxadiazole moieties attached to the benzamide core.

- Solubility: Formulated with DMSO and Pluronic F-127, suggesting challenges in aqueous solubility—a common issue for benzamides with bulky substituents, likely shared by the target molecule .

Benzamide, N-[1-acetyl-3-(3,5-dimethylbenzoyl)-3-piperidinyl]-3-methoxy-2-methyl ()

- Structure : Shares the 3-methoxy-2-methylbenzamide core but incorporates a piperidinyl ring with acetyl and dimethylbenzoyl groups.

- Key Properties :

- Predicted Physicochemical Data :

| Property | Value (Predicted) |

|---|---|

| Boiling Point | 612.9 ± 55.0 °C |

| pKa | 11.73 ± 0.20 |

| Density | 1.19 ± 0.1 g/cm³ |

- Comparison : The piperidinyl group introduces conformational rigidity, whereas the target compound’s benzoylcyclohexyl group may enhance lipophilicity and steric bulk .

Substituent-Driven Electronic and Steric Modulations

Nitro- and Chloro-Substituted Benzamides ()

- Examples: Benzamide, N-(1-cyano-3-methyl-2-butenyl)-4-methoxy (113434-13-2) and 3-nitro derivatives.

- Key Properties: Electronic Effects: Nitro groups act as strong electron-withdrawing substituents, contrasting with the electron-donating methoxy group in the target compound.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroleptic effects. This article focuses on the biological activity of the compound Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- , analyzing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which is critical for understanding its biological interactions. The structural features include:

- Benzamide Core : Provides a foundation for various substitutions that enhance biological activity.

- Cyclohexyl Group : Contributes to lipophilicity and may influence receptor binding.

- Methoxy and Methyl Substituents : Affect the electronic properties and sterics of the molecule.

The biological activity of Benzamide derivatives often involves several mechanisms:

- Antiproliferative Activity : Many benzamide compounds exhibit significant activity against cancer cell lines. For instance, derivatives with specific substitutions have shown selective inhibition of cancer cell proliferation.

- Antioxidative Properties : Compounds containing methoxy and hydroxy groups can enhance antioxidant activity by stabilizing free radicals, which may contribute to their antiproliferative effects.

- Neuroleptic Effects : Certain benzamide derivatives are known to exhibit neuroleptic properties, potentially acting on dopaminergic pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of Benzamide derivatives against various cancer cell lines. For example:

- MCF-7 Cell Line : Selective activity was observed with an IC50 value as low as 1.2 µM for some derivatives, indicating strong potential for breast cancer treatment.

- HCT116 and HEK293 Cell Lines : Other derivatives showed IC50 values ranging from 3.7 µM to 5.3 µM, demonstrating a broad spectrum of activity across different cell types.

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | MCF-7 | 1.2 | Antiproliferative |

| Compound B | HCT116 | 3.7 | Antiproliferative |

| Compound C | HEK293 | 5.3 | Antiproliferative |

Antioxidative Activity

The antioxidative capacity of Benzamide derivatives has been evaluated using various spectroscopic methods:

- Compounds with methoxy and hydroxy groups exhibited improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).

- The presence of these substituents allows for effective hydrogen atom or electron donation, stabilizing reactive oxygen species (ROS).

Case Studies

- Zebrafish Embryo Toxicity Study : A study assessed the toxicity of benzamide derivatives on zebrafish embryos, revealing that certain compounds displayed low toxicity levels while maintaining significant antifungal activity.

- Neuroleptic Activity Assessment : Research comparing benzamide derivatives indicated that modifications in the nitrogen substituents significantly enhanced neuroleptic activity, with some compounds being over 15 times more potent than established drugs like metoclopramide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.